molecular formula C18H22N2O3S B5520029 N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide

N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide

Cat. No.: B5520029
M. Wt: 346.4 g/mol
InChI Key: PGZVHVCUALZZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13511374 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Thermodynamic Properties

The crystal structure and thermodynamic properties of a derivative of 1,5-dioxaspiro[5.5] coupled with a benzimidazole moiety were explored. This compound was found to belong to the triclinic, P-1 space group, indicating its potential for further chemical and physical investigations. The research utilized quantum chemical computations to reveal the optimized geometric structure, which could be suitable for studying the molecule. Moreover, thermodynamic properties were also studied to understand the nature of the compound better (Zeng, Wang, & Zhang, 2021).

Antiviral Evaluation of Spirothiazolidinone Derivatives

A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. These compounds exhibited strong activity against influenza A/H3N2 virus, showcasing the potential of spirothiazolidinone scaffolds to serve as bases for developing new classes of antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).

Hydrogen Peroxide Sensor Application

Polyamic acids containing benzothiazole and benzoxazole groups were synthesized and found to possess electroactivity. This property was utilized to develop enzyme-free hydrogen peroxide biosensors, indicating a potential application in detecting and measuring hydrogen peroxide in biological samples, such as for noninvasive bladder cancer diagnostics (Hua et al., 2011).

Diuretic Activity

A series of biphenyl benzothiazole-2-carboxamide derivatives were synthesized and evaluated in vivo for diuretic activity. Among these, a specific derivative was identified as a promising candidate, illustrating the utility of benzothiazole derivatives in developing new diuretic agents (Yar & Ansari, 2009).

Properties

IUPAC Name

N-(1,9-dioxaspiro[5.5]undecan-4-yl)-2-methyl-1,3-benzothiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-19-15-10-13(2-3-16(15)24-12)17(21)20-14-4-7-23-18(11-14)5-8-22-9-6-18/h2-3,10,14H,4-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVHVCUALZZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)NC3CCOC4(C3)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.